molecular formula C10H6ClNO3 B3952813 1-acetyl-5-chloro-1H-indole-2,3-dione

1-acetyl-5-chloro-1H-indole-2,3-dione

Cat. No. B3952813
M. Wt: 223.61 g/mol
InChI Key: JQIWWFPOUCJCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-chloro-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of indole-2,3-dione and is known for its unique chemical properties, which make it a valuable tool for studying various biological processes.

Scientific Research Applications

Green Synthesis of Insecticidal Agents

One of the notable applications of 1-acetyl-5-chloro-1H-indole-2,3-dione is in the synthesis of potential insecticidal agents. Jain, Sharma, and Kumar (2013) reported the green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, a compound derived from indole-2,3-diones. These compounds showed promising insecticidal activity against Periplaneta americana (Jain, Sharma, & Kumar, 2013).

Synthesis of Heterocyclic Nitrogen Derivatives

Heterocyclic nitrogen derivatives have been synthesized using compounds like this compound. Hassan, Fandy, and El-Amine (2001) discussed the synthesis of various derivatives including 3a,7a-dihydropyrrolo[2,3-f]indole-2,6-dione and 3-chloro-5-(N-chloroacetylarylamino)indole-2,6-dione (Hassan, Fandy, & El-Amine, 2001).

Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial activities. Malik, Kumari, Chauhan, and Sharma (2010) synthesized sulfur-containing Schiff base complexes using 5-chloro-1H-indole-2,3-dione and evaluated their antimicrobial efficacy (Malik, Kumari, Chauhan, & Sharma, 2010).

Synthesis of Cationic Surfactants

This compound has been used in the synthesis of novel cationic surfactants. Tribak, Ghibate, Skalli, Rodi, Mrani, Aouniti, Hammouti, and Senhaji (2017) reported the synthesis of a new cationic surfactant derived from this compound, demonstrating its potential in aqueous systems (Tribak et al., 2017).

Chemosensors for Metal Ions

The compound has been explored for its ability to act as a chemosensor for metal ions. Fahmi, Kurniawan, Yuliati, and Lintang (2019) found that 1H-indole-2,3-dione exhibits high sensing capability and selective detection of Fe3+ ions, highlighting its potential in the field of chemical sensing (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

properties

IUPAC Name

1-acetyl-5-chloroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIWWFPOUCJCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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